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Compound of Interest

Compound Name: Influenza A NP (366-374)

Cat. No.: B12375292

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed guide for the generation, expansion, and
characterization of T-cell lines specific for the influenza A virus nucleoprotein (NP) epitope NP
(366-374). The protocols outlined below are synthesized from established research
methodologies and are intended for professionals in immunology and drug development.

Introduction

The influenza nucleoprotein (NP) is a highly conserved internal viral protein, making it a key
target for T-cell-mediated immunity. The NP (366-374) peptide (sequence ASNENMETM in H-
2b mice) is an immunodominant epitope that elicits a robust CD8+ T-cell response. Generating
T-cell lines specific for this epitope is crucial for studying T-cell activation, cytotoxicity, and
memory, as well as for the development of novel influenza vaccines and T-cell-based therapies.
These protocols will detail the in vivo priming of NP (366-374) specific T-cells in a murine
model, followed by their in vitro isolation, expansion, and functional characterization.

Quantitative Data Summary

The following tables summarize quantitative data on the frequency and function of NP (366-
374) specific T-cells generated under different experimental conditions as reported in the
literature.
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Table 1: In Vivo Frequency of NP (366-374) Specific CD8+ T-Cells Following Influenza A Virus
Infection in C57BL/6 Mice.

) Absolute
) Time Post- Percentage of L
Tissue ) Number of Citation
Infection CD8+ T-Cells
Cells
Spleen Day 8 Dose-dependent  Not specified [1]
Spleen Day 10 (Primary) ~3% Not specified [2]
Day 10 N
Spleen ~30% Not specified [2]
(Secondary)
Bronchoalveolar ] N
Day 10 (Primary) ~12.5% Not specified [3]
Lavage (BAL)
Bronchoalveolar Secondary N
>70% Not specified [3]
Lavage (BAL) Challenge
Mediastinal
Day 10 »
Lymph Node 13+1% Not specified [2]
(Secondary)
(MLN)
Day 29 .
Spleen 15+ 10% Not specified [2]
(Secondary)
Day 42 »
Spleen 17 + 5% Not specified [2]
(Secondary)
Day 62 »
Spleen 10 £ 9% Not specified [2]
(Secondary)
Day 100 -
Spleen 7+ 4% Not specified [2]
(Secondary)

Table 2: In Vitro Cytokine Production by NP (366-374) Stimulated CD8+ T-Cells.
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Cytokine
. . Producing Cytokines o
Cell Source Stimulation Citation
Cells (% of Measured
CD8+)
Splenocytes
NP (366-374) IFN-y, IL-2, TNF-
(A/PR8/full NS _ 9.4+ 1.5% [1]
) ] peptide (6h) o
immunized)
Splenocytes
NP (366-374) IFN-y, IL-2, TNF-
(A/PR8INS124 , 14.0 + 1.3% [1]
) ) peptide (6h) o
immunized)

Experimental Protocols

Protocol 1: In Vivo Priming of NP (366-374) Specific T-
Cells in Mice

This protocol describes the generation of an NP (366-374) specific T-cell response in C57BL/6

mice through infection with influenza A virus.

Materials:

Procedure:

C57BL/6 mice (6-8 weeks old)

Anesthetic (e.qg., isoflurane)

Phosphate Buffered Saline (PBS), sterile

Influenza A virus (e.g., A/IPR8/34 (H1N1) or A/HKx31 (H3N2))

 Virus Preparation: Dilute the influenza A virus stock to the desired concentration in sterile

PBS. The optimal immunizing dose may need to be determined empirically, but a starting

point could be a sublethal dose that induces a robust immune response.[1]
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Anesthesia: Anesthetize the C57BL/6 mice using a calibrated vaporizer with isoflurane or
another appropriate anesthetic.

Intranasal Infection: Once the mice are fully anesthetized, administer the virus dilution
intranasally (i.n.). Typically, a volume of 20-50 pul is administered to the nares.

Monitoring: Monitor the mice daily for weight loss and signs of illness. The peak of the
primary CD8+ T-cell response in the spleen and lungs typically occurs between 8 and 10
days post-infection.[1][2]

Tissue Harvesting: At the desired time point, euthanize the mice and harvest spleens,
mediastinal lymph nodes, and lungs for T-cell isolation.

Protocol 2: Isolation and In Vitro Stimulation of NP (366-
374) Specific T-Cells

This protocol details the isolation of lymphocytes and their subsequent in vitro stimulation to
identify and expand NP (366-374) specific T-cells.

Materials:

Harvested tissues (spleen, lymph nodes) from immunized mice

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
100 U/ml penicillin, 100 pg/ml streptomycin, and 50 uM 2-mercaptoethanol

NP (366-374) peptide (ASNENMETM), purity >90%
Brefeldin A

Recombinant human Interleukin-2 (IL-2)

Ficoll-Paque or Lympholyte-M for lymphocyte separation

Cell strainers (70 pm)

Procedure:
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e Cell Suspension Preparation:

o Spleen/Lymph Nodes: Mechanically dissociate the spleen and/or lymph nodes in RPMI
1640 medium. Pass the cell suspension through a 70 um cell strainer to obtain a single-
cell suspension.

o Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).

o Lymphocyte Isolation (Optional): For a purer lymphocyte population, perform density
gradient centrifugation using Ficoll-Paque or Lympholyte-M.

o Cell Plating: Resuspend the lymphocytes in complete RPMI 1640 medium and plate them in
a 24-well or 96-well plate at a density of 2 x 1076 cells/ml.

o Peptide Stimulation: Add the NP (366-374) peptide to the cell culture at a final concentration
of 1-10 pg/ml.[1]

¢ Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

o For Cytokine Analysis (Short-term): For intracellular cytokine staining, add Brefeldin A (to
inhibit protein secretion) for the final 4-6 hours of a 6-hour stimulation period.[1][3]

e For T-Cell Line Expansion (Long-term):

o After 24 hours of stimulation, add recombinant human IL-2 to the culture at a
concentration of 10-20 U/ml.

o Every 2-3 days, split the cultures and add fresh medium containing IL-2.

o Restimulate the T-cell line with peptide-pulsed, irradiated splenocytes (as antigen-
presenting cells) every 7-14 days to maintain antigen-specificity and promote expansion.

Protocol 3: Characterization of NP (366-374) Specific T-
Cell Lines

This protocol describes the methods to confirm the specificity and functionality of the generated
T-cell line.
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Materials:

o Generated NP (366-374) specific T-cell line

e H-2Db NP (366-374) Tetramer-PE

e Anti-CD8 antibody (e.g., CD8-FITC)

e Anti-IFN-y, anti-TNF-a, anti-1L-2 antibodies for intracellular staining

» Fixation/Permeabilization buffers for flow cytometry

e Flow cytometer

Procedure:

e Tetramer Staining:

o

Resuspend 1 x 1076 cells from the T-cell line in FACS bulffer.

[¢]

Add the H-2Db NP (366-374) tetramer and incubate at room temperature for 30-60
minutes.[4][5]

[¢]

Add a fluorescently labeled anti-CD8 antibody and incubate on ice for 30 minutes.

o

Wash the cells and analyze by flow cytometry to determine the percentage of CD8+ T-cells
that are specific for the NP (366-374) epitope.

e Intracellular Cytokine Staining (ICS):

o Restimulate the T-cell line with the NP (366-374) peptide for 6 hours, with Brefeldin A
added for the last 4-6 hours.

[e]

Stain for surface markers (e.g., CD8).

o

Fix and permeabilize the cells using a commercial kit.

[¢]

Stain for intracellular cytokines (IFN-y, TNF-a, IL-2).
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o Analyze by flow cytometry to assess the functional capacity of the T-cell line upon antigen
recognition.[1]

o Cytotoxicity Assay (Optional):

o Co-culture the NP (366-374) specific T-cell line with target cells (e.g., peptide-pulsed RMA-
S cells) that have been labeled with a fluorescent dye (e.g., CFSE) or a radioactive
isotope (e.g., 51Cr).

o Measure the release of the dye or isotope from the target cells as an indicator of T-cell-
mediated lysis.

Experimental Workflows and Signaling Pathways
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Caption: Workflow for generating NP (366-374) specific T-cell lines.
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Caption: Simplified TCR signaling pathway upon NP (366-374) recognition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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